molecular formula C26H29ClO5 B11151698 ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11151698
M. Wt: 457.0 g/mol
InChI Key: IUFNFTFQHAENIN-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Chlorine Atom: Chlorination of the chromen-2-one core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the 4-tert-Butylbenzyl Group: The 4-tert-butylbenzyl group can be introduced through an etherification reaction using 4-tert-butylbenzyl bromide and a suitable base like potassium carbonate.

    Formation of the Propanoate Ester: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives:

    Ethyl 3-{7-[(4-methylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Similar structure but with a methyl group instead of a tert-butyl group.

    Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-bromo-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The presence of the 4-tert-butylbenzyl group and the chloro substituent in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H29ClO5

Molecular Weight

457.0 g/mol

IUPAC Name

ethyl 3-[7-[(4-tert-butylphenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C26H29ClO5/c1-6-30-24(28)12-11-19-16(2)20-13-21(27)23(14-22(20)32-25(19)29)31-15-17-7-9-18(10-8-17)26(3,4)5/h7-10,13-14H,6,11-12,15H2,1-5H3

InChI Key

IUFNFTFQHAENIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C(C)(C)C)Cl)C

Origin of Product

United States

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